molecular formula C4H9NS B14495677 (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine CAS No. 65561-69-5

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine

Katalognummer: B14495677
CAS-Nummer: 65561-69-5
Molekulargewicht: 103.19 g/mol
InChI-Schlüssel: DHJHLOXOYYBNGF-DMTCNVIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine is a chiral cyclopropane derivative with a methylsulfanyl group attached to the second carbon and an amine group attached to the first carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene precursor.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions.

    Amination: The amine group is introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the amine group.

    Substitution: The amine and methylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified amine derivatives.

    Substitution: Various substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-2-(Methylsulfanyl)cyclopropan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    (1R,2S)-2-(Methylsulfanyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

(1R,2S)-2-(Methylsulfanyl)cyclopropan-1-amine is unique due to its specific combination of a chiral cyclopropane ring, a methylsulfanyl group, and an amine group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

65561-69-5

Molekularformel

C4H9NS

Molekulargewicht

103.19 g/mol

IUPAC-Name

(1R,2S)-2-methylsulfanylcyclopropan-1-amine

InChI

InChI=1S/C4H9NS/c1-6-4-2-3(4)5/h3-4H,2,5H2,1H3/t3-,4+/m1/s1

InChI-Schlüssel

DHJHLOXOYYBNGF-DMTCNVIQSA-N

Isomerische SMILES

CS[C@H]1C[C@H]1N

Kanonische SMILES

CSC1CC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.